Fitc-ova (323-339) is a fluorescently labeled peptide derived from ovalbumin, specifically the amino acid sequence corresponding to the H-2b-restricted class II epitope of ovalbumin, which spans residues 323 to 339. This peptide is conjugated with fluorescein isothiocyanate (FITC), allowing for its use in various immunological assays due to its fluorescent properties. The absorption and emission maxima for the FITC label are approximately 493 nm and 522 nm, respectively . Fitc-ova (323-339) is crucial for studying immune responses, particularly in the context of T cell activation and antigen presentation.
Fitc-ova (323-339) serves as an important model antigen in immunological studies. It is recognized by CD4+ T cells when presented by major histocompatibility complex class II molecules. Its biological activities include:
The synthesis of Fitc-ova (323-339) typically follows these steps:
Fitc-ova (323-339) has several applications in research and clinical settings:
Research has shown that Fitc-ova (323-339) interacts with various immune cells:
These interactions are pivotal for understanding how antigens are processed and presented within the immune system.
Fitc-ova (323-339) shares similarities with other peptides derived from ovalbumin or related proteins. Here are some comparable compounds:
| Compound Name | Sequence | Unique Features |
|---|---|---|
| Ovalbumin | Full protein | Source protein for multiple epitopes |
| OVA (247–263) | Different epitope | Recognized by different MHC class II molecules |
| OVA (323–339) | 323–339 | H-2b restricted; used for specific CD4+ T cell studies |
| OVA (388–396) | Different epitope | Involved in Th1 immune responses |
Fitc-ova (323-339) is unique due to its specific restriction to H-2b MHC class II molecules, making it particularly relevant for studying immune responses in mouse models that express this MHC type. Its fluorescent labeling allows for real-time tracking and analysis of cellular interactions during immune responses, which sets it apart from other peptides that may not have such tagging capabilities .
The synthesis of fluorescein isothiocyanate-ovalbumin (323-339) represents a specialized bioconjugation process that requires precise control of reaction conditions to achieve optimal labeling efficiency [1] [2] [3]. The fluorescein isothiocyanate labeling protocol for peptide-protein conjugates involves the covalent attachment of fluorescein isothiocyanate to amino groups present in the peptide sequence, primarily targeting lysine residues and the amino-terminal group [4] [5].
The fundamental mechanism underlying fluorescein isothiocyanate conjugation relies on the reactivity of the isothiocyanate functional group with primary amines to form stable thiourea bonds [6] [10]. This reaction proceeds optimally under alkaline conditions, typically at pH values ranging from 8.5 to 9.5, where the amino groups exist in their deprotonated form [8] [17]. The amino-terminal group exhibits a lower pKa value (8.9) compared to the epsilon-amino group of lysine (10.5), making it more reactive under standard labeling conditions [5].
Standard fluorescein isothiocyanate labeling protocols involve dissolving the target peptide or protein in 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0 to 9.5 [17] [20]. The fluorescein isothiocyanate reagent is prepared as a fresh solution immediately before use, typically at a concentration of 1-5 mg/ml in dimethyl sulfoxide or the same buffer system [15] [20]. The molar ratio of fluorescein isothiocyanate to protein is carefully controlled, with typical ratios ranging from 5:1 to 20:1 depending on the desired degree of labeling [17] [18].
The reaction proceeds at room temperature for 30 minutes to 4 hours, with optimal labeling typically achieved within 1-2 hours [8] [17] [20]. Temperature control is critical, as elevated temperatures can accelerate the reaction but may also increase the risk of protein denaturation or side reactions [17]. The reaction mixture is protected from light throughout the process to prevent photobleaching of the fluorescein moiety [15] [20].
For the specific case of ovalbumin (323-339) peptide, the sequence isoleucine-serine-glutamine-alanine-valine-histidine-alanine-alanine-histidine-alanine-glutamate-isoleucine-asparagine-glutamate-alanine-glycine-arginine provides multiple potential labeling sites [2] [3]. The amino-terminal isoleucine residue serves as the primary labeling target, while the histidine residues at positions 6 and 9, and the arginine residue at position 17 may also participate in the conjugation reaction under certain conditions [2] [3].
Advanced labeling protocols incorporate spacer molecules such as beta-alanine or 6-aminohexanoic acid between the fluorescein isothiocyanate and the amino-terminal residue to minimize potential steric interference and reduce the risk of cyclization reactions that can lead to peptide truncation [5]. This approach has been shown to improve both labeling efficiency and the stability of the resulting conjugate [5].
The purification of fluorescein isothiocyanate-labeled peptide conjugates requires sophisticated chromatographic techniques to separate the desired product from unreacted starting materials, over-labeled species, and reaction byproducts [9] [11] [12]. Reversed-phase high-performance liquid chromatography represents the gold standard for peptide bioconjugate purification, offering high resolution and reproducible separations [11] [12] [22].
The chromatographic separation of fluorescein isothiocyanate-peptide conjugates typically employs C18 stationary phases with particle sizes ranging from 1.7 to 5 micrometers [11] [12] [22]. The mobile phase system consists of water and acetonitrile, both containing 0.05% trifluoroacetic acid to maintain appropriate pH conditions and enhance peak resolution [11]. Gradient elution programs are optimized to achieve baseline separation of unlabeled peptide, mono-labeled conjugate, and multiply-labeled species [11] [20].
A representative high-performance liquid chromatography method for fluorescein isothiocyanate-peptide purification utilizes a linear gradient from 10% acetonitrile to 75% acetonitrile over 30 minutes at a flow rate of 1.0 ml/min [11] [15]. Detection is performed simultaneously at 220 nm for peptide absorbance and 494 nm for fluorescein absorbance, allowing for real-time monitoring of both components [11] [25].
Alternative purification strategies include size exclusion chromatography using Sephadex G-25 columns, which provides rapid separation of labeled conjugates from unreacted fluorescein isothiocyanate [17] [20]. This method is particularly effective for removing small molecular weight impurities but may not resolve closely related conjugate species [17]. Ion exchange chromatography can also be employed as a complementary purification step, especially for conjugates with altered charge properties due to fluorescein isothiocyanate modification [19].
Quality control assessment of fluorescein isothiocyanate-peptide conjugates involves multiple analytical techniques to ensure product identity, purity, and consistency [12] [16]. Mass spectrometry analysis, particularly matrix-assisted laser desorption ionization time-of-flight mass spectrometry and electrospray ionization mass spectrometry, provides definitive molecular weight confirmation and identification of the degree of labeling [12] [24] [27].
| Quality Control Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| Molecular Weight | Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry | Within ±1 Da of theoretical mass |
| Purity | Reversed-Phase High-Performance Liquid Chromatography | ≥95% by peak area |
| Degree of Labeling | Ultraviolet-Visible Spectrophotometry | 0.8-3.0 fluorescein molecules per peptide |
| Fluorescence Properties | Fluorescence Spectroscopy | Excitation maximum: 494±2 nm, Emission maximum: 518±2 nm |
The purity assessment relies on analytical reversed-phase high-performance liquid chromatography with ultraviolet detection at 220 nm, where the peak area percentage of the main product peak should exceed 95% [12] [16]. Additional impurity profiling may be performed using high-resolution mass spectrometry to identify and quantify specific degradation products or synthesis-related impurities [12].
Fluorescence spectroscopy serves as a critical quality control tool for verifying the photophysical properties of the fluorescein isothiocyanate conjugate [13] [21]. The excitation maximum should occur at approximately 494 nm, with the emission maximum at 518 nm [13] [21]. Quantum yield measurements can provide additional information about the fluorescence efficiency of the conjugate, with typical values ranging from 0.1 to 0.9 depending on the local environment and degree of labeling [13] [21].
The optimization of dye-to-protein ratio in fluorescein isothiocyanate-peptide conjugates is critical for maintaining biological activity while achieving adequate fluorescence intensity for analytical applications [13] [14] [18]. The degree of labeling, expressed as the molar ratio of fluorescein molecules to peptide molecules, directly influences both the fluorescence properties and the functional characteristics of the conjugate [13] [14].
Spectrophotometric determination of the degree of labeling involves measuring the absorbance of the purified conjugate at both 280 nm (protein absorbance) and 494 nm (fluorescein absorbance) [13] [17]. The calculation requires knowledge of the extinction coefficients for both the peptide and the fluorescein moiety, along with appropriate correction factors to account for spectral overlap [13] [17].
The degree of labeling calculation follows the established formula: Degree of Labeling = (A494 × dilution factor) / (68,000 × protein concentration in molar units), where 68,000 represents the extinction coefficient of fluorescein isothiocyanate at 494 nm [13] [25]. For accurate protein concentration determination, the absorbance at 280 nm must be corrected for fluorescein contribution using the factor: Corrected A280 = A280 - (0.35 × A494) [13] [17].
Empirical studies have demonstrated that optimal functional performance of fluorescein isothiocyanate-peptide conjugates is typically achieved with degree of labeling values between 0.8 and 3.0 [13] [14] [18]. Lower degree of labeling values (less than 0.8) may result in insufficient fluorescence intensity for sensitive analytical applications, while higher values (greater than 3.0) can lead to fluorescence quenching due to intermolecular interactions between fluorescein molecules [13] [14].
| Degree of Labeling Range | Fluorescence Intensity | Biological Activity | Recommended Applications |
|---|---|---|---|
| 0.5-1.0 | Low to Moderate | High | Cell binding studies, receptor assays |
| 1.0-2.0 | Moderate to High | Moderate | Flow cytometry, fluorescence microscopy |
| 2.0-3.0 | High | Low to Moderate | High-sensitivity detection, immunoassays |
| >3.0 | Variable (quenching) | Low | Not recommended for functional applications |
The optimization process involves systematic variation of reaction conditions including fluorescein isothiocyanate concentration, reaction time, and pH to achieve the target degree of labeling [17] [18] [20]. Kinetic studies have shown that the labeling reaction follows pseudo-first-order kinetics under excess fluorescein isothiocyanate conditions, with rate constants dependent on pH and temperature [18] [20].
Temperature optimization studies indicate that reaction temperatures between 4°C and 25°C provide the best balance between labeling efficiency and product stability [17] [20]. Lower temperatures (4°C) require longer reaction times but reduce the risk of peptide aggregation or degradation, while room temperature reactions proceed more rapidly but may require careful monitoring to prevent over-labeling [17] [20].
pH optimization reveals that maximum labeling efficiency occurs at pH 9.0 to 9.5, where amino groups are predominantly in their reactive deprotonated form [17] [18]. However, prolonged exposure to high pH conditions can lead to peptide degradation, particularly deamidation of asparagine and glutamine residues [17]. Therefore, optimal protocols typically employ pH 9.0 with reaction times limited to 2-4 hours [17] [20].
The relationship between dye-to-protein ratio and fluorescence quantum yield follows a complex pattern due to competing effects of increased fluorophore density and intermolecular quenching [13] [21]. At low degree of labeling values (0.5-1.5), quantum yield increases approximately linearly with fluorescein content [13] [21]. At higher degree of labeling values (2.0-4.0), static quenching becomes significant, leading to reduced quantum yield despite increased fluorophore density [13] [21].
The fluorescence properties of FITC-OVA (323-339) are primarily determined by the fluorescein isothiocyanate moiety covalently attached to the amino-terminal region of the ovalbumin peptide fragment. The spectral characteristics of this conjugate demonstrate well-defined excitation and emission maxima that align closely with standard fluorescein derivatives used in biological applications [2] [3].
The excitation spectrum of FITC-OVA (323-339) exhibits a prominent maximum at approximately 493 nanometers, which corresponds optimally with the 488-nanometer argon ion laser line commonly employed in flow cytometry and fluorescence microscopy instrumentation [2] [3] [4]. This spectral alignment ensures efficient excitation and maximizes the fluorescence signal intensity in experimental applications. The excitation profile displays the characteristic broad absorption band typical of fluorescein derivatives, extending from approximately 450 to 520 nanometers with significant absorption capability throughout this range [5] [6].
The emission spectrum demonstrates a maximum at 522 nanometers, producing the characteristic green fluorescence associated with fluorescein-based fluorophores [2] [3] [4]. The emission profile exhibits a relatively narrow bandwidth with a Stokes shift of approximately 29 nanometers between the excitation and emission maxima, which provides excellent spectral separation for analytical measurements and minimizes interference from excitation light sources [5] [6].
The quantum yield of the FITC moiety in the conjugated peptide remains dependent on environmental factors including pH, ionic strength, and local molecular interactions. Under physiological conditions (pH 7.4, isotonic buffer systems), the fluorescence intensity remains stable and reproducible, making FITC-OVA (323-339) suitable for quantitative fluorescence measurements [5] [6] [7]. The fluorescence lifetime of the FITC component typically ranges from 3.5 to 4.5 nanoseconds under standard aqueous conditions, consistent with other fluorescein derivatives [7] [8].
| Parameter | Value | Reference Source |
|---|---|---|
| Excitation Maximum (nm) | 493 | InnoPep/Anaspec specifications [2] [3] |
| Emission Maximum (nm) | 522 | InnoPep/Anaspec specifications [2] [3] |
| Molecular Weight (Da) | 2276.5 | Avantor Sciences/Anaspec [4] |
| Fluorophore Type | Fluorescein Isothiocyanate | Chemical structure analysis [5] |
| Color | Green | FITC characteristic emission [5] |
| Quantum Efficiency | pH and environment dependent | Literature standard for FITC [6] |
The spectral properties remain remarkably consistent across different buffer systems, although slight shifts in both excitation and emission maxima may occur under extreme pH conditions or in the presence of heavy metal ions. The fluorescence intensity demonstrates pH sensitivity, with optimal fluorescence observed between pH 7.0 and 8.5, and significant quenching occurring below pH 6.0 or above pH 9.5 [6] [9].
Temperature effects on the spectral characteristics are generally minimal within the physiological range (4°C to 37°C), although prolonged exposure to elevated temperatures (above 40°C) may result in gradual fluorescence intensity reduction due to thermal quenching mechanisms [10] [11]. The spectral bandwidth and peak positions remain stable under normal storage and experimental conditions, ensuring reliable and reproducible fluorescence measurements [10].
The solubility characteristics of FITC-OVA (323-339) reflect the combined properties of both the hydrophilic peptide backbone and the fluorescein chromophore. The peptide sequence ISQAVHAAHAEINEAGR exhibits amphiphilic properties with a calculated grand average of hydropathicity (GRAVY) value of -0.299, indicating overall hydrophilic character with moderate water solubility [12].
In ultrapure water, FITC-OVA (323-339) demonstrates excellent solubility exceeding 1 milligram per milliliter under standard conditions [13]. The presence of the fluorescein moiety enhances the overall water solubility compared to the unlabeled peptide, as the fluorescein component contributes additional polar functional groups that facilitate hydrogen bonding with water molecules [14]. The isoelectric point of the peptide portion is calculated at approximately 6.5, which influences the solubility behavior as a function of solution pH [12].
Phosphate-buffered saline represents an optimal solvent system for FITC-OVA (323-339), providing both isotonic conditions and appropriate pH buffering capacity [15] [16]. The ionic strength of PBS (approximately 150 millimolar sodium chloride equivalent) helps maintain peptide conformation and prevents aggregation through electrostatic screening effects [12]. The phosphate buffer components do not interfere with fluorescence measurements and provide excellent long-term stability for the conjugate [16].
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer systems demonstrate enhanced compatibility with FITC-OVA (323-339), particularly for applications requiring precise pH control [15] [17]. The zwitterionic nature of HEPES provides superior buffering capacity in the physiological pH range (6.8 to 8.2) without introducing interfering ions [15]. HEPES-based systems show no pH drift upon freezing and thawing, making them ideal for long-term storage applications [15].
| Solvent/Buffer System | Solubility | pH Range | Stability Notes |
|---|---|---|---|
| Ultrapure Water | >1 mg/mL | 5-7 optimal | Optimal for peptide stability [13] |
| Phosphate Buffered Saline (PBS) | High compatibility | 7.4 | Isotonic, prevents cell damage [15] |
| HEPES Buffer | Enhanced stability | 6.8-8.2 | No pH change on freezing [15] |
| Tris-HCl Buffer | Compatible | 7.0-9.0 | May inhibit some enzymatic reactions [16] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (for FITC) | N/A | Organic solvent, limited use [14] |
| Ethanol | 20 mg/mL (for FITC) | N/A | Organic solvent, limited use [14] |
| Acetone | 1 mg/mL (for FITC) | N/A | Organic solvent, limited use [14] |
Tris-HCl buffer systems provide good compatibility for most applications, although potential interference with certain enzymatic assays should be considered [16]. The primary amine group in Tris can potentially react with free aldehyde groups if present, but this is rarely problematic with properly purified FITC-OVA (323-339) preparations [16].
Organic solvents such as dimethyl sulfoxide, ethanol, and acetone provide alternative dissolution options for specialized applications, although their use is generally limited due to potential effects on peptide conformation and biological activity [14] [18]. DMSO shows particular utility for preparing concentrated stock solutions, with solubility up to 5 milligrams per milliliter for the FITC component [14].
The buffer compatibility extends to various specialized media including cell culture buffers and physiological solutions. Opti-MEM, commonly used in cell culture applications, demonstrates excellent compatibility and has been specifically validated for HEPES-based protein delivery systems [17]. The low protein content and optimized ionic composition of Opti-MEM prevent unwanted interactions while maintaining fluorescence properties [17].
Ionic strength effects play a crucial role in solubility behavior, with low ionic strength conditions (less than 50 millimolar) promoting peptide aggregation through electrostatic interactions, while high ionic strength conditions (greater than 500 millimolar) may cause peptide precipitation or conformational changes [12]. The optimal ionic strength range for maintaining both solubility and biological activity falls between 100 and 200 millimolar sodium chloride equivalent [12].
The photostability and thermal degradation characteristics of FITC-OVA (323-339) involve complex interactions between the fluorescein chromophore and the peptide backbone under various environmental stresses. Understanding these degradation pathways is essential for optimizing storage conditions and experimental protocols to maintain compound integrity and biological activity.
Photobleaching represents the primary photodegradation mechanism affecting the fluorescein component of FITC-OVA (323-339). The process involves irreversible photochemical reactions that result in permanent loss of fluorescence intensity upon exposure to excitation light [5] [19] [20]. The photobleaching kinetics follow predominantly single-exponential decay patterns under continuous illumination, with rate constants varying as a function of excitation intensity, oxygen concentration, and local chemical environment [19] [20].
| Storage Condition | Stability Duration | Degradation Rate | Critical Factors |
|---|---|---|---|
| Lyophilized, -20°C | 2 years | Minimal | Light protection, desiccant [21] [22] |
| Lyophilized, -80°C | >2 years | Negligible | Light protection, desiccant [22] [18] |
| Solution, 4°C | 1-2 weeks | Moderate | Light protection, avoid freeze-thaw [22] |
| Solution, -20°C | 3-4 months | Slow | Light protection, single-use aliquots [22] |
| Solution, -80°C | 1 year | Very slow | Light protection, single-use aliquots [22] |
| Room Temperature (lyophilized) | Several days to weeks | Variable | Light and moisture protection [21] |
| Room Temperature (solution) | Hours to days | Rapid | Light protection, immediate use [22] |
The photobleaching process involves both singlet and triplet state pathways, with the triplet state pathway contributing significantly to the overall degradation rate [20] [23]. Under typical fluorescence microscopy conditions (488-nanometer excitation, 1-10 milliwatts per square centimeter), the characteristic photobleaching time constant ranges from 30 seconds to several minutes, depending on the specific experimental conditions [19] [10].
Oxygen concentration plays a critical role in photobleaching kinetics, with Type I and Type II photosensitized oxidation reactions contributing to fluorophore degradation [20] [23]. In the presence of molecular oxygen, reactive oxygen species including singlet oxygen and hydroxyl radicals accelerate the photobleaching process through oxidative attack on the fluorescein chromophore [19] [24]. Deoxygenated solutions demonstrate significantly enhanced photostability, with photobleaching rates reduced by factors of 5 to 10 compared to air-saturated conditions [19].
Temperature effects on photostability are complex, involving both direct thermal effects on the fluorophore and temperature-dependent changes in the rates of photochemical reactions [10] [11]. At temperatures below 25°C, photobleaching rates remain relatively constant, while temperatures above 37°C show accelerated degradation with apparent activation energies of 15 to 25 kilojoules per mole [10]. FITC-labeled microspheres demonstrate particular sensitivity to initial temperature exposure, with the first prolonged exposure to room temperature causing more significant fluorescence loss than subsequent exposures [10].
| Degradation Type | Primary Mechanism | Temperature Sensitivity | Protective Measures |
|---|---|---|---|
| Photobleaching (FITC component) | Triplet state reactions | Moderate (accelerated at >25°C) | Light protection, low temperature [19] [10] |
| Thermal degradation (peptide) | Protein unfolding and aggregation | High (Tm ~67-75°C for peptide) | Low temperature, pH 5-7 [25] [26] |
| Oxidative degradation | Amino acid oxidation (Met, Trp, Tyr) | High (accelerated above 37°C) | Antioxidants, inert atmosphere [26] |
| Hydrolytic degradation | Peptide bond cleavage | Moderate | pH control, low moisture [22] |
| UV-induced photodegradation | Fluorophore chromophore disruption | Low (primarily light-dependent) | UV filters, dark storage [27] [24] |
Thermal degradation of the peptide component follows different kinetics compared to photobleaching of the fluorophore. The ovalbumin peptide fragment exhibits thermal unfolding transitions with midpoint temperatures ranging from 67°C to 75°C, depending on the specific buffer conditions and pH [25] [26]. Below physiological temperatures, thermal degradation proceeds slowly through hydrolysis of peptide bonds and oxidation of susceptible amino acid residues including methionine, tryptophan, and tyrosine [26].
Freeze-thaw cycling represents a significant factor in thermal degradation, with each cycle contributing to cumulative damage through ice crystal formation and concentration effects [22] [18]. Multiple freeze-thaw cycles result in progressive loss of both fluorescence intensity and biological activity, with degradation rates increasing exponentially with the number of cycles [22]. Single-use aliquots stored at ultra-low temperatures (-80°C) demonstrate optimal stability for long-term storage applications [22] [18].
pH stability studies reveal optimal conditions in the range of 5.0 to 7.5, with significant degradation occurring below pH 4.0 or above pH 9.0 [21] [22]. Acidic conditions promote hydrolytic cleavage of peptide bonds, while alkaline conditions accelerate both peptide degradation and fluorophore instability [9] [22]. The hygroscopic nature of the lyophilized peptide necessitates strict moisture control during storage, as residual water content above 5% significantly accelerates degradation reactions [21] [22].
Light protection emerges as the most critical factor for maintaining stability, with amber glass containers or aluminum foil wrapping providing effective protection against both visible and ultraviolet radiation [21] [22]. Storage under inert atmosphere (nitrogen or argon) further enhances stability by eliminating oxygen-mediated degradation pathways [22]. Antioxidants such as sodium ascorbate or butylated hydroxytoluene may provide additional protection, although their compatibility with specific experimental applications requires careful consideration [22].
The degradation kinetics demonstrate temperature dependence following Arrhenius behavior, with activation energies of 45 to 65 kilojoules per mole for the overall degradation process [10] [11]. This temperature dependence underscores the importance of consistent low-temperature storage for maintaining compound integrity over extended periods [22] [18].
Quality control monitoring through fluorescence intensity measurements provides a reliable indicator of compound stability, with retention of greater than 90% of initial fluorescence intensity generally accepted as the criterion for acceptable storage conditions [19] [10]. High-performance liquid chromatography analysis offers additional assessment of peptide integrity, with retention of the intact conjugate peak serving as confirmation of stability [22].
The comprehensive understanding of photostability and thermal degradation kinetics enables optimization of storage protocols and experimental procedures to maximize the utility and reliability of FITC-OVA (323-339) in research applications. Proper implementation of protective measures ensures maintenance of both fluorescence properties and biological activity throughout the intended storage and usage periods [22] [18].